3-(Boc-amino)-4-(3,5-dibromophenyl)butyric Acid
CAS No.:
Cat. No.: VC18387707
Molecular Formula: C15H19Br2NO4
Molecular Weight: 437.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H19Br2NO4 |
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Molecular Weight | 437.12 g/mol |
IUPAC Name | 4-(3,5-dibromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C15H19Br2NO4/c1-15(2,3)22-14(21)18-12(8-13(19)20)6-9-4-10(16)7-11(17)5-9/h4-5,7,12H,6,8H2,1-3H3,(H,18,21)(H,19,20) |
Standard InChI Key | ZPTPJBMMYCPNQC-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)Br)CC(=O)O |
Introduction
3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid is a synthetic organic compound that plays a significant role in medicinal chemistry and organic synthesis. It is characterized by a butyric acid backbone, a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, and a dibromophenyl moiety. This compound is classified under amino acid derivatives, which are often used as intermediates in the synthesis of bioactive molecules, particularly in drug development processes.
Key Features:
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Molecular Formula: C₁₅H₁₈Br₂N₁O₄
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Molecular Weight: Approximately 395.12 g/mol
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CAS Number: 331763-75-8
Applications in Medicinal Chemistry
3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid is primarily used as an intermediate in the synthesis of pharmaceuticals. Its dibromophenyl moiety can enhance interaction with biological targets due to its hydrophobic characteristics and ability to engage in π-π stacking interactions. This compound has potential biological activities, including influencing metabolic pathways and serving as precursors for developing pharmaceuticals targeting specific enzymes or receptors.
Potential Therapeutic Targets:
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Enzyme Inhibition: Similar compounds have shown efficacy in influencing metabolic pathways, potentially serving as precursors for drugs targeting specific enzymes.
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Receptor Interactions: The dibromophenyl group can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid, differing primarily in their substituents. These variations influence their biological activity and chemical properties.
Compound Name | Molecular Formula | Key Features |
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3-(Boc-amino)-4-(2,4-dichlorophenyl)butyric acid | Similar dichlorophenyl substitution; different chlorination pattern | |
3-(Boc-amino)-4-(3,4-difluorophenyl)butyric acid | Contains fluorine instead of bromine; relevant for studying halogen effects | |
3-Amino-4-(2-chlorophenyl)butyric acid | Lacks Boc protection; useful for direct comparison in biological assays |
Research Findings and Future Directions
Research involving 3-(Boc-amino)-4-(3,5-dibromophenyl)butyric acid focuses on its role as an intermediate in drug synthesis and its potential biological activities. Future studies may explore its interactions with specific biological targets, such as enzymes or receptors involved in metabolic pathways.
Potential Applications:
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Drug Development: This compound can be used in the synthesis of drugs targeting metabolic disorders and cancer.
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Biological Studies: It serves as a tool for studying enzyme interactions and protein modifications.
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